molecular formula C13H20N2O B1488655 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1251377-12-4

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol

Cat. No. B1488655
CAS RN: 1251377-12-4
M. Wt: 220.31 g/mol
InChI Key: JZENRRUYAGCMBT-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

While specific structural information for “3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol” was not found, a related compound, “3-(5-{[4-(Aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)”, has been identified . This compound belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .

Scientific Research Applications

Crystal Structures and Coordination Chemistry

Research on derivatives similar to "3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol" has focused on their crystal structures and unique coordination chemistry, especially in relation to copper(II) complexes. Studies reveal insights into the conformational differences based on the inclination angles of the phenoxycarbonyl ring with respect to the piperidine ring, highlighting their potential in modeling the active sites of type 3 copper proteins and in synthesizing complexes with specific magnetic properties and coordination chemistries (Raghuvarman et al., 2014); (Majumder et al., 2016).

Antioxidant and Biological Activities

Some derivatives have been synthesized and analyzed for their antioxidant properties, suggesting potential biological activity and drug development opportunities. Experimental and theoretical studies support these findings, indicating that such compounds could serve as biologically active drugs due to their high antioxidant values (Ulaş, 2020).

Synthesis and Bioactivities

Further research has focused on synthesizing halogen-bearing phenolic chalcones and corresponding bis Mannich bases derived from similar structures. These studies evaluated their cytotoxic and enzyme inhibitory effects, proposing some derivatives as lead molecules for anticancer drug development. Despite low inhibition potency toward certain enzyme isoforms, selectivity toward specific isoenzymes was noted, indicating a need for molecular modifications to improve inhibitor development (Yamali et al., 2016).

Phosphodiesterase Activity

Investigations into dinuclear complexes have explored their solvent-dependent catecholase activities, shedding light on the influence of solvent on the reaction kinetics and the potential applications of these complexes in mimicking enzyme activities. Such research underlines the importance of the molecular structure and the environment in determining the functional properties of these compounds (Banu et al., 2012).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating active research in this field.

properties

IUPAC Name

3-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-11-4-6-15(7-5-11)10-12-2-1-3-13(16)8-12/h1-3,8,11,16H,4-7,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZENRRUYAGCMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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